Methyl 2-(benzoylamino)-3-(hydroxyimino)propanoate
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Overview
Description
Methyl 2-(benzoylamino)-3-(hydroxyimino)propanoate is an organic compound with a complex structure that includes a benzoylamino group, a hydroxyimino group, and a propanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(benzoylamino)-3-(hydroxyimino)propanoate typically involves the reaction of benzoyl chloride with an appropriate amine to form the benzoylamino group. This intermediate is then reacted with hydroxylamine to introduce the hydroxyimino group. The final step involves esterification with methanol to form the propanoate ester. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, industrial methods may employ more robust catalysts and optimized reaction conditions to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(benzoylamino)-3-(hydroxyimino)propanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or hydroxylamines.
Substitution: The benzoylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines or hydroxylamines.
Substitution: Various substituted benzoylamino derivatives.
Scientific Research Applications
Methyl 2-(benzoylamino)-3-(hydroxyimino)propanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(benzoylamino)-3-(hydroxyimino)propanoate involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The benzoylamino group can participate in hydrophobic interactions, further modulating the compound’s effects. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(benzoylamino)-3-(hydroxyimino)butanoate: Similar structure but with a butanoate ester.
Ethyl 2-(benzoylamino)-3-(hydroxyimino)propanoate: Similar structure but with an ethyl ester.
Methyl 2-(benzoylamino)-3-(hydroxyimino)acetate: Similar structure but with an acetate ester.
Uniqueness
Methyl 2-(benzoylamino)-3-(hydroxyimino)propanoate is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its hydroxyimino group provides unique opportunities for hydrogen bonding and redox reactions, while the benzoylamino group offers hydrophobic interactions and nucleophilic substitution potential.
Properties
IUPAC Name |
methyl (3E)-2-benzamido-3-hydroxyiminopropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O4/c1-17-11(15)9(7-12-16)13-10(14)8-5-3-2-4-6-8/h2-7,9,16H,1H3,(H,13,14)/b12-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLBKBLJYUKQKNZ-KPKJPENVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C=NO)NC(=O)C1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C(/C=N/O)NC(=O)C1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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